molecular formula C16H13N3O B8262909 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide

4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide

Cat. No.: B8262909
M. Wt: 263.29 g/mol
InChI Key: HWBMYFZOBMLNPJ-UHFFFAOYSA-N
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Description

4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide is an organic compound that features a propargyl group attached to a benzamide structure, with a phenylazo group linked to the benzene ring

Scientific Research Applications

4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide typically involves the following steps:

    Formation of the Phenylazo Group: The phenylazo group can be introduced via a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with a benzene derivative to form the phenylazo compound.

    Propargylation: The propargyl group is introduced through a propargylation reaction, where a propargyl halide reacts with a nucleophile, such as an amine or alcohol, under basic conditions.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where the propargylated phenylazo compound reacts with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the propargyl group is oxidized to form various oxygenated derivatives.

    Reduction: The phenylazo group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group or the phenylazo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxygenated derivatives such as aldehydes, ketones, and carboxylic acids.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted benzamides and phenylazo compounds.

Mechanism of Action

The mechanism of action of 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

    N-Propargylbenzamide: Similar structure but lacks the phenylazo group.

    4-(Phenylazo)benzamide: Similar structure but lacks the propargyl group.

    N-Propargyl-4-(phenylazo)aniline: Similar structure but with an aniline group instead of a benzamide group.

Properties

IUPAC Name

4-phenyldiazenyl-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-2-12-17-16(20)13-8-10-15(11-9-13)19-18-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBMYFZOBMLNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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